3-Chloro-2,2-dimethyl-1-propanol
Overview
Description
3-Chloro-2,2-dimethyl-1-propanol: is an organic compound with the molecular formula C5H11ClO and a molecular weight of 122.59 g/mol . It is also known by other names such as 2-Chloromethyl-2-methyl-1-propanol . This compound is a colorless to pale yellow liquid with a unique odor and is soluble in many organic solvents .
Mechanism of Action
Target of Action
It’s known that this compound is used in the laboratory for organic synthesis .
Mode of Action
3-Chloro-2,2-dimethyl-1-propanol undergoes oxidation with pyridinium chlorochromate to yield 3-chloro-2,2-dimethylpropanal . This product spontaneously trimerizes to form s-trioxane .
Biochemical Pathways
The compound’s oxidation and subsequent trimerization to form s-trioxane suggest that it may participate in redox reactions and polymerization processes .
Pharmacokinetics
Its molecular weight of 12259 and its physical properties such as boiling point (87 °C/35 mmHg) and melting point (34-36 °C) could influence its bioavailability.
Result of Action
It’s known that the compound can be used in the preparation of new aroma-impact compounds such as polyfunctional thiols .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chloro-2,2-dimethyl-1-propanol can be synthesized by the reaction of 2,2-dimethyl-1-propanol with chlorine gas in the presence of a base catalyst . The reaction involves the following steps:
- Add an appropriate amount of 2,2-dimethyl-1-propanol to a reactor.
- Introduce chlorine gas into the reactor at a suitable temperature.
- Stir the solution in the presence of a base catalyst for a specific period.
- Extract and purify the product using organic solvents .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous feeding of reactants and efficient separation techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution: This compound can participate in nucleophilic substitution reactions due to the presence of the chlorine atom.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate is commonly used as an oxidizing agent.
Substitution: Various nucleophiles can be used under mild to moderate conditions.
Major Products Formed:
Oxidation: 3-Chloro-2,2-dimethylpropanal and s-trioxane.
Substitution: Products depend on the nucleophile used in the reaction.
Scientific Research Applications
Chemistry: 3-Chloro-2,2-dimethyl-1-propanol is used as a reagent in organic synthesis, particularly in the preparation of polyfunctional thiols and other aroma-impact compounds .
Biology and Medicine: While specific biological and medicinal applications are not extensively documented, the compound’s reactivity makes it a potential intermediate in the synthesis of various bioactive molecules .
Industry: In the industrial sector, this compound is used in the production of antimicrobial agents and other specialty chemicals .
Comparison with Similar Compounds
- 3-Chloro-1-propanol
- 2-Chloromethyl-2-methyl-1-propanol
- 3-Bromo-2,2-dimethyl-1-propanol
Comparison: 3-Chloro-2,2-dimethyl-1-propanol is unique due to its specific molecular structure, which imparts distinct reactivity patterns compared to its analogs. For instance, the presence of two methyl groups adjacent to the hydroxyl group provides steric hindrance, influencing its reactivity in substitution and oxidation reactions .
Properties
IUPAC Name |
3-chloro-2,2-dimethylpropan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11ClO/c1-5(2,3-6)4-7/h7H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAZPRAORHCOIHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5065433 | |
Record name | 1-Propanol, 3-chloro-2,2-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5065433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13401-56-4 | |
Record name | 3-Chloro-2,2-dimethylpropanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13401-56-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 3-Chloro-2,2-dimethyl-1-propanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013401564 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 13401-56-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245179 | |
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Record name | 1-Propanol, 3-chloro-2,2-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Propanol, 3-chloro-2,2-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5065433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chloro-2,2-dimethylpropan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.157 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-Chloro-2,2-dimethyl-1-propanol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FQ825URV5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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